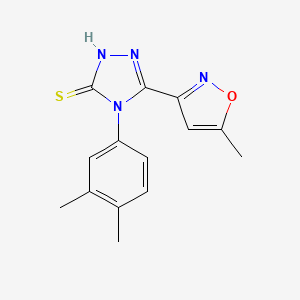
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Applications De Recherche Scientifique
Antioxidant and Urease Inhibition Activities
- A study by Khan et al. (2010) synthesized a series of 1,2,4-triazole derivatives and evaluated them for antioxidant and urease inhibition activities. They found that certain derivatives exhibited significant antioxidant and urease inhibitory activities, suggesting potential applications in these areas Khan et al., 2010.
Structural Analysis and Theoretical Studies
- Wawrzycka-Gorczyca and Siwek (2011) conducted an X-ray crystal structure and theoretical study on a similar compound, providing insights into the molecular structure and potential interactions of 1,2,4-triazole derivatives Wawrzycka-Gorczyca & Siwek, 2011.
Molecular Docking Studies
- Nayak and Poojary (2019) performed molecular docking studies on a related compound with the human prostaglandin reductase, which could inform its inhibitory action and potential as a therapeutic agent Nayak & Poojary, 2019.
Anti-Inflammatory Activity
- Labanauskas et al. (2001) synthesized derivatives of 1,2,4-triazole exhibiting anti-inflammatory activity, suggesting the potential therapeutic application of these compounds in treating inflammation Labanauskas et al., 2001.
Supramolecular Synthons Investigation
- Saeed et al. (2019) investigated the supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds. Their work provided valuable insights into the molecular interactions and packing in the solid state, which is essential for understanding the material properties of these compounds Saeed et al., 2019.
Antimicrobial Activities
- Dogan et al. (1997) synthesized a series of triazole derivatives and tested them for antimicrobial activities. Their findings indicated the potential use of these compounds as antibacterial agents, particularly against Gram-positive bacteria Dogan et al., 1997.
Diuretic Activity Studies
- Kravchenko (2018) synthesized derivatives of 1,2,4-triazole-3-thione and evaluated them for diuretic activity. This study suggests the potential of these compounds in developing new diuretic drugs Kravchenko, 2018.
Lipase and α-Glucosidase Inhibition
- Bekircan, Ülker, and Menteşe (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from similar structures. This research points towards potential applications in treating conditions like obesity and diabetes Bekircan, Ülker, & Menteşe, 2015.
EGFR Inhibitors for Anti-Cancer Properties
- Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their potential as EGFR inhibitors for anti-cancer therapy. This highlights the promising therapeutic applications of these compounds in cancer treatment Karayel, 2021.
Propriétés
Nom du produit |
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Formule moléculaire |
C14H14N4OS |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
4-(3,4-dimethylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14N4OS/c1-8-4-5-11(6-9(8)2)18-13(15-16-14(18)20)12-7-10(3)19-17-12/h4-7H,1-3H3,(H,16,20) |
Clé InChI |
MAUONHAEARXFHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=NOC(=C3)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



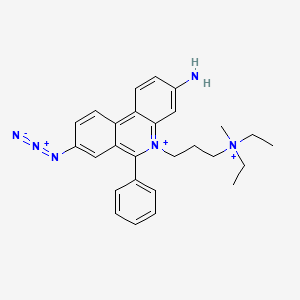
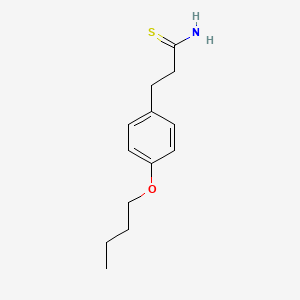

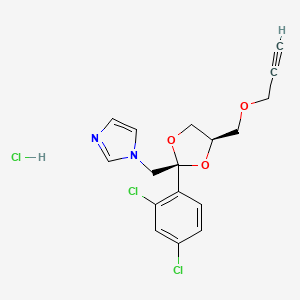
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
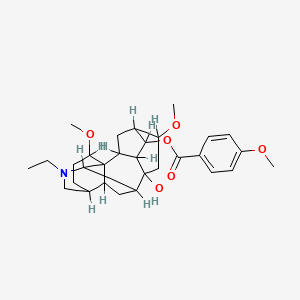
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1226895.png)
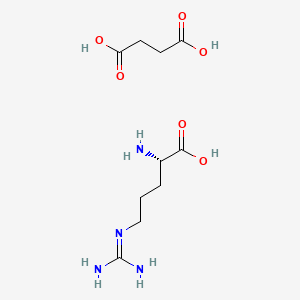
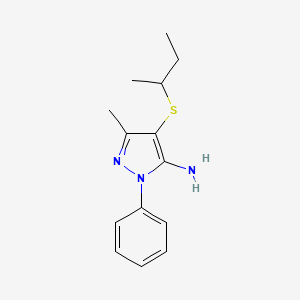
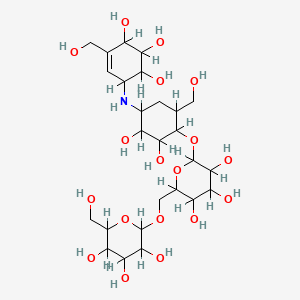
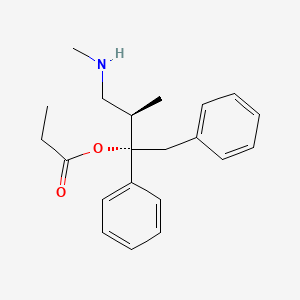
![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)